molecular formula C14H12N4O B2612394 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one CAS No. 941868-28-6

4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2612394
CAS No.: 941868-28-6
M. Wt: 252.277
InChI Key: NMTLRULOPSOOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Zinc-Mediated Intramolecular Transfer

A method was developed for coupling acyl and imino substituents to 4-aminoquinazoline, employing a zinc-mediated intramolecular transfer. This approach is significant for synthesizing compounds like Pfizer’s prostate selective α1 antagonist candidate, UK-338,003, indicating its potential in developing treatments for benign prostatic hyperplasia (Boulton et al., 2005).

Catalytic and Polymerization Applications

Cyclic imino ether heterocycles serve as ligands in transition metal catalysis and as monomers in living cationic ring-opening polymerization (CROP). The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1,3-oxazepine expanded the understanding of cyclic imino ethers, showcasing their diverse applications in chemistry (Verbraeken et al., 2018).

Antifungal Activity

Research has demonstrated the synthesis of 2-pyridinyl quinolines and their antifungal activities, particularly against dermatophytes and Candida species. This highlights the compound's potential in developing new antifungal agents, offering a broad spectrum of action (Kouznetsov et al., 2012).

Anticancer Activity

Condensation reactions involving iminodiacetic acid with various amines have yielded piperazine-2,6-dione derivatives, some of which showed promising anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar et al., 2013).

Iron Complexes in Catalysis

The study of enantiopure pyridine bis(oxazoline) iron compounds has been explored for their electronic properties and application in catalytic hydrosilylation of ketones. This research contributes to the field of catalysis, especially in the development of new catalytic systems (Tondreau et al., 2009).

Properties

IUPAC Name

4-amino-3-(pyridin-3-ylmethyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-13-11-5-1-2-6-12(11)17-14(19)18(13)9-10-4-3-7-16-8-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFSSFIOYKQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183414
Record name 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-28-6
Record name 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.